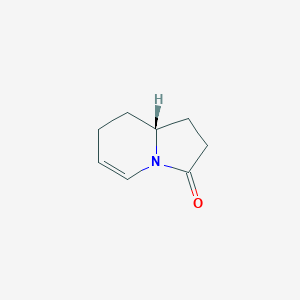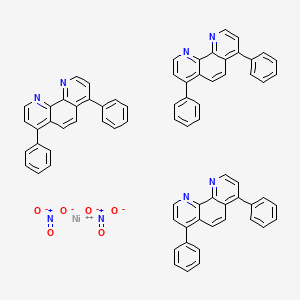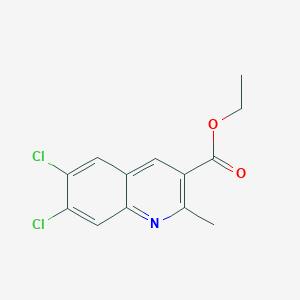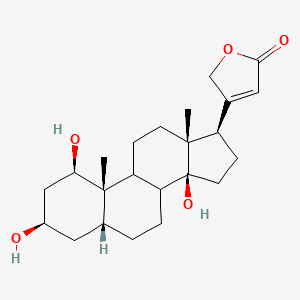
Propionaldehyde dimethylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionaldehyde dimethylhydrazone is an organic compound with the molecular formula C5H12N2 It is a derivative of propionaldehyde, where the aldehyde group is replaced by a dimethylhydrazone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propionaldehyde dimethylhydrazone can be synthesized through the reaction of propionaldehyde with dimethylhydrazine. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The general reaction is as follows:
CH3CH2CHO+(CH3)2NNH2→CH3CH2CH=N-N(CH3)2
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Propionaldehyde dimethylhydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazone group can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Propionaldehyde dimethylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound can be used in biochemical assays to study enzyme activity and other biological processes.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which propionaldehyde dimethylhydrazone exerts its effects involves the formation of a hydrazone linkage, which can interact with various molecular targets. The compound can undergo hydrolysis or transimination, leading to the release of the active hydrazone group. This group can then participate in further chemical reactions, affecting molecular pathways and targets.
Comparación Con Compuestos Similares
Similar Compounds
- Acetaldehyde dimethylhydrazone
- Phenylacetaldehyde dimethylhydrazone
- Trimethylsilylacetaldehyde dimethylhydrazone
Comparison
Propionaldehyde dimethylhydrazone is unique due to its specific structure and reactivity. Compared to acetaldehyde dimethylhydrazone, it has an additional carbon atom, which can influence its reactivity and the types of reactions it undergoes. Phenylacetaldehyde dimethylhydrazone has a phenyl group, which can introduce aromaticity and affect its chemical behavior. Trimethylsilylacetaldehyde dimethylhydrazone contains a trimethylsilyl group, which can provide steric hindrance and affect its reactivity.
Propiedades
| 7422-93-7 | |
Fórmula molecular |
C5H12N2 |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
N-methyl-N-[(E)-propylideneamino]methanamine |
InChI |
InChI=1S/C5H12N2/c1-4-5-6-7(2)3/h5H,4H2,1-3H3/b6-5+ |
Clave InChI |
FWXVUFLNENPJHD-AATRIKPKSA-N |
SMILES isomérico |
CC/C=N/N(C)C |
SMILES canónico |
CCC=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate](/img/structure/B13781637.png)


![5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13781671.png)
